molecular formula C15H11NO4S B1211305 2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate

2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate

Cat. No.: B1211305
M. Wt: 301.3 g/mol
InChI Key: TZDQVHLIIZAVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate is a chemical compound that belongs to the class of phthalimides. It is characterized by the presence of a thiophene ring and a phthalimide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate typically involves the esterification of 2-Thiophenecarboxylic acid with 2-(1,3-dioxo-2-isoindolyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phthalamic acid derivatives, and various substituted esters .

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and phthalimide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalimides and thiophene derivatives, such as:

Uniqueness

What sets 2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate apart is its unique combination of a thiophene ring and a phthalimide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate

InChI

InChI=1S/C15H11NO4S/c17-13-10-4-1-2-5-11(10)14(18)16(13)7-8-20-15(19)12-6-3-9-21-12/h1-6,9H,7-8H2

InChI Key

TZDQVHLIIZAVBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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